2-(Oxalyl-amino)-benzoic acid

PTP1B inhibition phosphotyrosine mimetic competitive inhibitor affinity

2-(Oxalyl-amino)-benzoic acid (OBA; CAS 5651-01-4), with molecular formula C9H7NO5 and a molecular weight of 209.16 Da, belongs to the acylaminobenzoic acid class and functions as a classical, reversible, competitive inhibitor of protein-tyrosine phosphatases (PTPs). Originally identified via high-throughput screening at Novo Nordisk, OBA binds to the conserved PTP catalytic site where its oxalylamino and o-carboxy groups mimic the natural phosphotyrosine substrate, forming key hydrogen bonds with the PTP signature motif as well as interactions with Asp181, Lys120, and Tyr46.

Molecular Formula C9H7NO5
Molecular Weight 209.16 g/mol
CAS No. 5651-01-4
Cat. No. B7824500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxalyl-amino)-benzoic acid
CAS5651-01-4
Molecular FormulaC9H7NO5
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)O
InChIInChI=1S/C9H7NO5/c11-7(9(14)15)10-6-4-2-1-3-5(6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15)
InChIKeyQBYNNSFEMMNINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxalyl-amino)-benzoic acid (CAS 5651-01-4): Structural Identity and Core Pharmacological Class for Scientific Procurement


2-(Oxalyl-amino)-benzoic acid (OBA; CAS 5651-01-4), with molecular formula C9H7NO5 and a molecular weight of 209.16 Da, belongs to the acylaminobenzoic acid class and functions as a classical, reversible, competitive inhibitor of protein-tyrosine phosphatases (PTPs) [1]. Originally identified via high-throughput screening at Novo Nordisk, OBA binds to the conserved PTP catalytic site where its oxalylamino and o-carboxy groups mimic the natural phosphotyrosine substrate, forming key hydrogen bonds with the PTP signature motif as well as interactions with Asp181, Lys120, and Tyr46 [1]. It is classified in DrugBank (DB02622) and ChEMBL (CHEMBL139050) as an investigative small molecule relevant to diabetes, obesity, and oncology target validation [2] [3].

Why Generic Substitution of 2-(Oxalyl-amino)-benzoic acid (CAS 5651-01-4) Fails: Mechanism-Based Differentiation from Other PTP Inhibitor Scaffolds


PTP inhibitors are a chemically heterogeneous class that includes phosphorus-containing compounds (phosphonates, bisphosphonates, vanadate), covalent modifiers, and tight-binding inhibitors—each with distinct selectivity, reversibility, and toxicity profiles that preclude simple interchange [1]. OBA occupies a unique position as a non-phosphorus, non-peptide, fully reversible competitive inhibitor that acts as a time-independent active-site probe with a well-characterized binding mode confirmed by X-ray crystallography [2]. Unlike vanadate (which is oxidation-sensitive and toxic) or alendronate (which acts via time-dependent covalent modification and metal-ion-dependent oxidation), OBA provides an experimentally clean tool for studying PTP catalytic function without confounding off-target redox chemistry or irreversible enzyme inactivation [1] [3]. This distinction is critical for researchers requiring a validated, mechanistically defined starting scaffold for selective inhibitor development.

Quantitative Differential Evidence for 2-(Oxalyl-amino)-benzoic acid (CAS 5651-01-4) Against Closest Comparators


10-Fold Affinity Advantage Over the Non-Hydrolyzable Phosphonate Substrate Analog at Physiological pH

At neutral pH (7.0), 2-(oxalyl-amino)-benzoic acid (OBA) retains a Ki of approximately 200 μM against PTP1B, which represents a roughly 12.5-fold stronger affinity compared with the non-hydrolyzable phosphotyrosine analog α,α-difluorobenzyl phosphonic acid (DFBPA), which exhibits a Ki of approximately 2.5 mM under equivalent conditions [1]. While OBA's potency is pH-dependent (Ki shifting from ~20 μM at pH 5.5 to ~200 μM at pH 7.0), it consistently outperforms the phosphonate comparator across the pH range, despite DFBPA being a closer structural mimic of the natural phosphotyrosine substrate [1].

PTP1B inhibition phosphotyrosine mimetic competitive inhibitor affinity

Classical Competitive, Reversible, Time-Independent Mechanism Versus Covalent or Oxidation-Dependent PTP Inhibitors

OBA demonstrates textbook classical competitive inhibition kinetics that are strictly time-independent and insensitive to the presence of EDTA or catalase, distinguishing it from two widely used comparator PTP inhibitors: alendronate and sodium vanadate [1]. Alendronate inhibits PTP1B through a time-dependent mechanism involving trace-metal-catalyzed oxidation (inhibition is partially reversed by EDTA/catalase), while vanadate, although a competitive inhibitor (Ki = 0.38 ± 0.02 μM against PTP1B), is also subject to EDTA reversal due to metal chelation and exhibits cellular toxicity from its oxidovanadium chemistry [2] [3]. In direct experimental comparison within the same study, OBA showed no time dependence and no influence from EDTA or catalase addition on its inhibitory activity [1].

enzyme kinetics reversible inhibition mechanism of action PTP inhibitor characterization

Quantified Broad-Spectrum PTP Inhibition Profile with Intrinsic Selectivity Window (35-Fold PTP1B over PTPα)

OBA was systematically profiled against seven diverse PTP family members, yielding the following Ki values (all at pH 5.5): PTP1B = 23 μM, PTPα = 870 μM, PTPε = 130 μM, PTPμ = 33 μM, CD45 = 160 μM, PTP-LAR > 2,000 μM, and SHP1 = 510 μM [1]. This profile reveals a 35-fold intrinsic selectivity window for PTP1B over PTPα, and a >87-fold selectivity over PTP-LAR [1] [2]. In subsequent work, OBA served as the starting scaffold from which further derivatization (e.g., compound 5) achieved enhanced selectivity—indicated by significantly improved preference for PTP1B versus PTPα compared with the baseline 35-fold of the parent OBA [2].

PTP family selectivity kinase-phosphatase profiling inhibitor selectivity panel

Low Molecular Weight Scaffold (209 Da) with Proven Amenability to Potency and Selectivity Optimization

With a molecular weight of only 209 Da, OBA is substantially smaller than most reported PTP inhibitor scaffolds, yet Andersen et al. (2000) demonstrated that simple chemical modifications of the OBA core can dramatically improve both potency and selectivity [1]. Specifically, compound 2 (naphthyl-substituted OBA) achieved a PTP1B Ki of 9.9 μM—representing a 2.3-fold potency improvement over the parent OBA (Ki = 23 μM)—while simultaneously gaining substantial affinity for PTP-LAR (Ki = 68 μM vs. >2,000 μM for OBA) [1]. Compound 3 showed a 30-fold increase in potency against SHP-1 (Ki = 16 μM vs. 510 μM for OBA) but only a 2-fold improvement against PTP1B, demonstrating that differential selectivity can be engineered from the OBA template [1]. In follow-up work, Iversen et al. (2000) exploited residue 48 as a selectivity-determining residue to convert OBA into a highly selective PTP1B inhibitor [2].

lead optimization structure-activity relationship fragment-based drug design PTP1B inhibitor scaffold

X-Ray Crystallographic Validation of Binding Mode: Non-Phosphorus Active-Site Mimicry of Phosphotyrosine

The co-crystal structure of PTP1B complexed with OBA (PDB ID: 1C85) was solved at 2.72 Å resolution, revealing that the oxalylamino and o-carboxy groups of OBA engage the PTP signature motif (His-Cys-X5-Arg-Ser/Thr) through a hydrogen-bonding network that closely mimics the binding of the natural phosphotyrosine substrate [1]. Critically, OBA binding creates a unique arrangement involving Asp181, Lys120, and Tyr46 within the active site, with the catalytic water molecule trapped under the WPD loop—a feature also observed in PTP1B complexed with peptide substrate [1]. This crystallographically validated binding mode is distinct from that of vanadate, which acts as a transition-state analog, and from alendronate, which requires metal-catalyzed oxidation for inhibition [2].

X-ray crystallography PTP1B co-crystal structure phosphotyrosine mimetic structure-based drug design

Definitive Research and Industrial Application Scenarios for 2-(Oxalyl-amino)-benzoic acid (CAS 5651-01-4) Based on Verified Differentiation Evidence


Calibration Standard for PTP1B Inhibitor High-Throughput Screening Assays

OBA, with its well-characterized Ki of 23 μM against PTP1B (pH 5.5) and 200 μM at neutral pH, serves as an ideal positive control and calibration standard for PTP1B high-throughput screening campaigns [1]. Its time-independent, EDTA-insensitive kinetics ensure that observed inhibition is attributable solely to active-site competition rather than assay artifacts from metal chelation or oxidation, providing a reliable benchmark for normalizing inter-plate and inter-day variability in p-nitrophenyl phosphate-based or fluorogenic phosphatase assays [1].

Core Scaffold for Structure-Guided Lead Optimization Toward Selective PTP1B Inhibitors

Given OBA's 209 Da molecular weight, non-phosphorus composition, and X-ray-validated binding mode (PDB 1C85), medicinal chemistry teams can leverage it as a starting fragment for rational, structure-based optimization [1] [2]. The Andersen et al. (2000) data set—showing 2.3-fold PTP1B potency gains and >29-fold PTP-LAR selectivity improvements with simple naphthyl or indole substitutions—provides a directly actionable SAR roadmap for designing focused libraries of OBA derivatives with predictable binding affinity improvements, as further supported by subsequent 3D-QSAR models (r² = 0.859 for predicted vs. experimental binding affinities) [1] [3].

Selectivity Profiling Reference Compound for PTP Family-Wide Inhibitor Characterization

The Andersen et al. (2000) selectivity panel—providing measured Ki values for OBA against PTP1B (23 μM), PTPα (870 μM), PTPε (130 μM), PTPμ (33 μM), CD45 (160 μM), PTP-LAR (>2,000 μM), and SHP1 (510 μM)—establishes OBA as a uniquely comprehensive reference compound for PTP family profiling [1]. A researcher characterizing a novel PTP inhibitor candidate can benchmark its selectivity profile directly against this published OBA panel to quantify improvements in target selectivity, particularly the 35-fold PTP1B/PTPα discrimination window and >87-fold PTP1B/PTP-LAR window [1].

Mechanistic Probe for Dissecting PTP Catalytic Function in Signal Transduction Studies

OBA's clean mechanistic profile—classical competitive inhibition with full reversibility, no time dependence, and no interference from EDTA or reducing agents—makes it the compound of choice for enzymology studies requiring unambiguous interpretation of PTP inhibition kinetics [1]. Unlike vanadate (which inhibits multiple phosphatases and ATPases with redox-dependent toxicity) or alendronate (which acts through oxidative covalent modification), OBA can be deployed in cellular signaling experiments to specifically probe PTP catalytic function without confounding off-target pharmacology [1] [4]. This property is particularly valuable in insulin and leptin signaling pathway studies where PTP1B's role as a negative regulator must be dissected from other phosphatase activities [2].

Quote Request

Request a Quote for 2-(Oxalyl-amino)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.